molecular formula C11H13F2N3O B2870392 4-(Difluoromethyl)-2-isobutyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-68-2

4-(Difluoromethyl)-2-isobutyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2870392
CAS No.: 1018163-68-2
M. Wt: 241.242
InChI Key: ZPKDGLWKJONDNI-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-isobutyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a fluorinated pyrazolo-pyridinone derivative characterized by a fused bicyclic core with a difluoromethyl group at position 4 and an isobutyl substituent at position 2. This compound belongs to a class of heterocycles known for their structural versatility and bioactivity, particularly in antimicrobial and anticancer research. The synthesis of such derivatives often employs multicomponent reactions (MCRs) in aqueous or PEG-400 media, enabling efficient cyclocondensation of aldehydes, Meldrum’s acid, and aminopyrazoles . The difluoromethyl group enhances metabolic stability and lipophilicity, making it a critical pharmacophore in medicinal chemistry .

Properties

IUPAC Name

4-(difluoromethyl)-2-(2-methylpropyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N3O/c1-6(2)4-16-5-8-7(10(12)13)3-9(17)14-11(8)15-16/h3,5-6,10H,4H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKDGLWKJONDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C2C(=CC(=O)NC2=N1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-isobutyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The difluoromethyl group can be introduced using reagents such as difluoromethylating agents, while the isobutyl group can be added through alkylation reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry This compound serves as a building block in synthesizing complex molecules. The difluoromethyl group introduces unique properties to the resulting compounds, making it useful in designing new materials and catalysts.
  • Biology It can be employed to study biological processes, with its interactions with biomolecules providing insights into cellular mechanisms and pathways.
  • Medicine This compound has potential applications in developing new drugs because its unique structure may allow it to interact with specific targets in the body, leading to therapeutic effects. Specifically, pyrazolo[3,4-b]pyridine derivatives have been associated with therapeutic effects, particularly in treating inflammatory diseases and as central nervous system (CNS) agents. They may also act as tranquilizers.
  • Industry It can be used to produce specialty chemicals and advanced materials, harnessing its properties to create products with enhanced performance and durability.

4-(Difluoromethyl)-2-isobutyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has potential therapeutic applications.

Phosphodiesterase Inhibition Compounds in this class have been reported to inhibit phosphodiesterase type IV (PDE4), which regulates inflammation and immune responses. Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), resulting in anti-inflammatory effects.

CNS Activity The compound exhibits CNS depressant properties, potentially functioning as an anxiolytic or sedative agent, which is attributed to its ability to modulate neurotransmitter systems.

Pharmacological Applications

Potential applications of this compound include:

  • Anti-inflammatory Treatments It shows promise in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis due to its PDE4 inhibitory activity.
  • CNS Disorders The compound may be useful in managing anxiety and other CNS-related disorders by acting as a tranquilizer.

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-2-isobutyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group, in particular, can enhance the compound's binding affinity to specific receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Antimicrobial Activity

Pyrazolo[3,4-b]pyridin-6(7H)-ones exhibit broad-spectrum antimicrobial properties. For example:

  • Compound 84a–l (triazole-linked derivatives): Showed inhibition zones of 12.3–16.3 mm against Candida albicans and 14.3–16.6 mm against Saccharomyces cerevisiae, comparable to amphotericin-B (17.6–18.3 mm) .
  • 4-(Difluoromethyl)-2-isobutyl derivative : While specific data are unavailable for this compound, fluorinated analogues generally exhibit enhanced antifungal activity due to improved membrane permeability .

Physicochemical Properties

  • Lipophilicity: Difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups increase logP values, enhancing blood-brain barrier penetration. For instance, fluorinated pyrazolo-pyridinones show logP values ~2.5–3.0, compared to non-fluorinated analogues (logP ~1.8) .
  • Solubility: Derivatives with polar substituents (e.g., propanoic acid in Fluorochem’s compound) exhibit improved aqueous solubility (>10 mg/mL) compared to alkylated variants (<5 mg/mL) .

Biological Activity

4-(Difluoromethyl)-2-isobutyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a compound of increasing interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1018163-68-2
  • Molecular Formula : C11H13F2N3O
  • Molecular Weight : 241.2372 g/mol

Biological Activity Overview

The biological activities of pyrazolo[3,4-b]pyridine derivatives, including the compound , have been associated with various therapeutic effects, particularly in the treatment of inflammatory diseases and as central nervous system (CNS) agents.

  • Phosphodiesterase Inhibition : Compounds in this class have been reported to inhibit phosphodiesterase type IV (PDE4), which plays a critical role in regulating inflammation and immune responses. Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), resulting in anti-inflammatory effects .
  • CNS Activity : The compound exhibits CNS depressant properties, potentially functioning as an anxiolytic or sedative agent. This activity is attributed to its ability to modulate neurotransmitter systems .

Pharmacological Applications

The potential applications of this compound include:

  • Anti-inflammatory Treatments : It shows promise in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis due to its PDE4 inhibitory activity .
  • CNS Disorders : The compound may be useful in managing anxiety and other CNS-related disorders by acting as a tranquilizer or ataractic agent .

Case Studies and Experimental Data

A series of studies have investigated the biological activities of compounds similar to this compound:

  • In Vitro Studies :
    • A study demonstrated that pyrazolo[3,4-b]pyridine derivatives could inhibit inflammatory responses in human cell lines by reducing cytokine production through cAMP elevation .
  • In Vivo Models :
    • Animal models have shown that these compounds can reduce symptoms associated with asthma and allergic reactions by modulating airway inflammation and hyperresponsiveness .

Table of Biological Activities

Activity TypeMechanismReferences
Anti-inflammatoryPDE4 inhibition ,
AnxiolyticCNS modulation ,
Pain reliefAnalgesic properties ,
Antitumor potentialCytotoxic effects on cancer cells ,

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